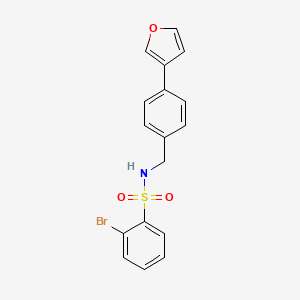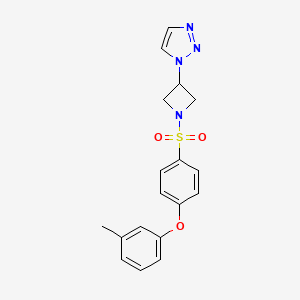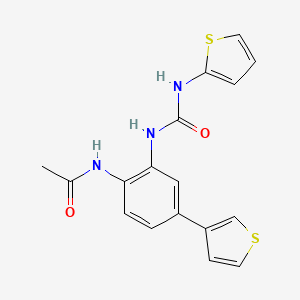
N-(2-(3-(噻吩-2-基)脲基)-4-(噻吩-3-基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide is a complex organic compound featuring thiophene rings, urea, and acetamide functionalities. Thiophene, a sulfur-containing heterocycle, is known for its aromatic properties and high electron density, making it a valuable building block in organic synthesis and materials science.
科学研究应用
N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 2-aminothiophene with isocyanate to form a thiophen-2-ylurea intermediate. This intermediate is then coupled with 4-(thiophen-3-yl)phenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea or acetamide functionalities.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
作用机制
The mechanism of action of N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The thiophene rings and urea functionalities can engage in hydrogen bonding and π-π interactions with biological molecules, influencing various pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, depending on the context of its application.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene ring but lacks the urea and acetamide functionalities.
N-(2-(thiophen-2-yl)ureido)benzamide: Contains a similar urea linkage but with different aromatic substituents.
4-(thiophen-3-yl)phenylacetic acid: A precursor in the synthesis of the target compound, featuring the thiophene and phenylacetic acid moieties.
Uniqueness
N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide is unique due to its combination of thiophene rings, urea, and acetamide functionalities
属性
IUPAC Name |
N-[4-thiophen-3-yl-2-(thiophen-2-ylcarbamoylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-11(21)18-14-5-4-12(13-6-8-23-10-13)9-15(14)19-17(22)20-16-3-2-7-24-16/h2-10H,1H3,(H,18,21)(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNROOHQJIVZCGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)
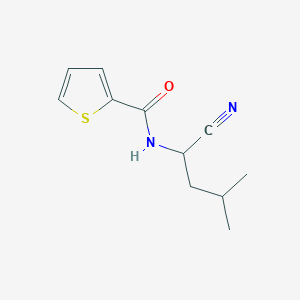
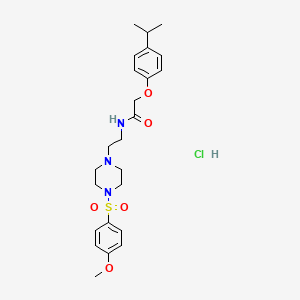
![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)
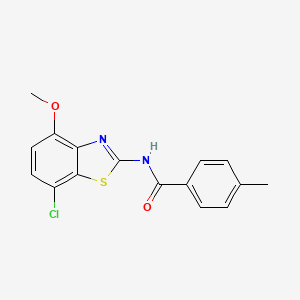
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)
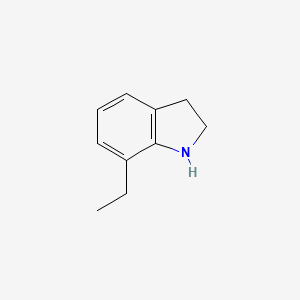
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)

![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)
